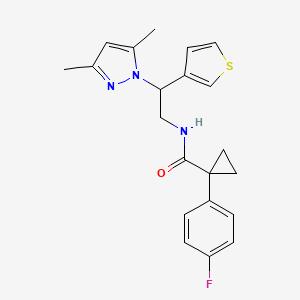

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a complex organic compound featuring a pyrazole ring, a thiophene ring, and a fluorophenyl group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3,5-dimethyl-1H-pyrazole and thiophene-3-carboxaldehyde.

Reaction Steps:

The first step involves the formation of an intermediate by reacting 3,5-dimethyl-1H-pyrazole with thiophene-3-carboxaldehyde under acidic conditions.

The intermediate is then subjected to a reductive amination reaction with 4-fluorophenylcyclopropanecarboxamide to form the final product.

Industrial Production Methods: Large-scale synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The pyrazole ring can be reduced to form pyrazolidines.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as bromine or nitric acid.

Major Products Formed:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Pyrazolidines.

Substitution: Brominated or nitrated fluorophenyl derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide exhibit significant anticancer properties. For instance, research has shown that related pyrazole derivatives can inhibit cancer cell growth across various types, including breast and lung cancer cell lines. The mechanism of action is thought to involve the inhibition of key enzymes involved in cancer cell proliferation and survival .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrazole and thiophene derivatives have been studied for their ability to disrupt bacterial membranes or inhibit essential bacterial enzymes, making them promising candidates for developing new antibiotics.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting specific inflammatory pathways. For instance, docking studies suggest that these compounds can act as inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory response .

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor, affecting various metabolic pathways. The sulfonamide class to which it belongs is known for its ability to inhibit enzymes critical for bacterial growth and metabolism.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of a suitable diketone with hydrazine.

- Introduction of the Thiophene Moiety : Cross-coupling reactions such as Suzuki or Stille coupling can be employed to attach the thiophene ring.

- Cyclopropanecarboxamide Attachment : The final step involves acylation reactions where an appropriate acyl chloride reacts with an amine group to form the desired compound.

Industrial Production Considerations

In industrial settings, optimizing these synthetic routes for yield and purity is crucial. Techniques such as continuous flow chemistry and advanced purification methods are often utilized to enhance production efficiency.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of related compounds in vitro against various cancer cell lines including SNB-19 and OVCAR-8. The results indicated percent growth inhibition rates exceeding 85% for several derivatives .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of pyrazole derivatives, demonstrating significant activity against Gram-positive bacteria. The mechanism was attributed to membrane disruption and enzyme inhibition.

Mecanismo De Acción

The compound exerts its effects through multiple pathways:

Molecular Targets: It interacts with various enzymes and receptors, leading to biological responses.

Pathways Involved: It may inhibit specific enzymes or modulate signaling pathways related to inflammation or cell proliferation.

Comparación Con Compuestos Similares

Pyrazole Derivatives: Other pyrazole-based compounds with similar biological activities.

Thiophene Derivatives: Compounds containing thiophene rings used in medicinal chemistry.

Fluorophenyl Compounds: Fluorinated phenyl derivatives with applications in drug discovery.

Uniqueness: This compound stands out due to its combination of pyrazole, thiophene, and fluorophenyl groups, which contribute to its unique chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

- Pyrazole ring : Known for its diverse pharmacological properties.

- Thiophene ring : Contributes to the compound's electronic properties and potential interactions.

- Cyclopropanecarboxamide moiety : May enhance biological activity through specific interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.

- Receptor Modulation : It can bind to receptors, potentially altering their activity and influencing signaling pathways.

Anticancer Activity

Research indicates that compounds with pyrazole and thiophene rings exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : In vitro studies demonstrate that related compounds show varying degrees of cytotoxicity against human cancer cell lines such as HCT116 and A549. The presence of the pyrazole moiety enhances anticancer activity through mechanisms such as apoptosis induction or cell cycle arrest .

| Compound | Cell Line Tested | IC50 (µg/mL) | Activity Level |

|---|---|---|---|

| 7f | HCT116 | 193.93 | High |

| 7a | A549 | 208.58 | Moderate |

| 7b | A549 | 238.14 | Moderate |

Anti-inflammatory and Antimicrobial Activities

The pyrazole structure is associated with anti-inflammatory effects, which may be beneficial in treating conditions like arthritis or other inflammatory diseases. Furthermore, compounds with similar structures have demonstrated antimicrobial properties against various pathogens, suggesting potential use in treating infections .

Case Studies

- Anti-tubercular Activity : A series of pyrazole derivatives were synthesized and tested for their efficacy against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating promising anti-tubercular activity .

- Cytotoxicity in Normal Cells : The safety profile of these compounds was assessed using normal human embryonic kidney cells (HEK-293). Most tested compounds showed low toxicity, indicating a favorable therapeutic index for further development .

Propiedades

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3OS/c1-14-11-15(2)25(24-14)19(16-7-10-27-13-16)12-23-20(26)21(8-9-21)17-3-5-18(22)6-4-17/h3-7,10-11,13,19H,8-9,12H2,1-2H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBHKOMVLNNNPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C4=CSC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.